molecular formula C14H18Cl3N3S B1218224 4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride CAS No. 36085-44-6

4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride

Katalognummer: B1218224
CAS-Nummer: 36085-44-6
Molekulargewicht: 366.7 g/mol
InChI-Schlüssel: GJPGAKKPKZEVGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Classification of Thiazoloazepine Heterocycles

4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride belongs to the thiazoloazepine class of heterocyclic compounds. These molecules feature a bicyclic architecture comprising two fused rings: a five-membered thiazole and a seven-membered azepine. The thiazole ring contains sulfur and nitrogen atoms at positions 1 and 3, respectively, while the azepine ring incorporates a secondary amine within its saturated seven-membered structure. The fusion occurs between the thiazole’s C4–C5 bond and the azepine’s C5–C6 bond, creating a rigid scaffold that influences stereoelectronic properties.

The dihydrochloride salt form enhances aqueous solubility through protonation of the primary amine at position 2 and the azepine’s tertiary nitrogen. Substituents such as the 4-chlorobenzyl group at the azepine’s C6 position introduce steric bulk and modulate lipophilicity, which is critical for membrane permeability and target engagement.

Table 1: Key Structural Features of Thiazoloazepines

Feature Description
Core structure Bicyclic fusion of thiazole (C3H3NS) and azepine (C5H9N) rings
Fusion points Thiazole C4–C5 fused to azepine C5–C6
Heteroatoms Sulfur (thiazole), nitrogen (thiazole and azepine)
Common substituents Arylalkyl groups at azepine C6; amine at thiazole C2
Salt forms Dihydrochloride salts stabilize protonated amines

Historical Development of Benzofused Azepine Pharmacophores

The exploration of azepine-based pharmacophores began with benzodiazepines, discovered accidentally in the 1950s during dye synthesis experiments. These compounds, such as chlordiazepoxide, demonstrated anxiolytic properties by modulating γ-aminobutyric acid (GABA) receptors. However, their propensity for sedation and dependence spurred interest in structurally distinct heterocycles with improved selectivity.

In the 1980s, medicinal chemists shifted focus to non-benzofused azepines to circumvent pharmacokinetic limitations. Thiazoloazepines emerged as promising candidates due to their ability to interact with monoamine receptors while avoiding GABAergic activity. Early derivatives like talipexole (a 2-aminothiazoloazepine) exhibited dopamine autoreceptor agonist effects, validating the scaffold’s utility in central nervous system targeting.

The introduction of chlorophenylmethyl substituents marked a pivotal advancement. This modification, seen in 4H-thiazolo(4,5-d)azepin-2-amine derivatives, improved binding affinity for dopaminergic and serotonergic receptors by enhancing hydrophobic interactions within transmembrane domains. Subsequent optimization of salt forms, including dihydrochloride preparations, addressed bioavailability challenges associated with the free base.

Table 2: Milestones in Azepine-Based Pharmacophore Development

Year Range Development Significance
1950–1960 Synthesis of first benzodiazepines (e.g., chlordiazepoxide) Established azepines as CNS-active scaffolds
1980–1990 Discovery of talipexole and related thiazoloazepines Demonstrated dopamine receptor selectivity
2000–2010 Introduction of chlorophenylmethyl substituents Enhanced receptor binding and lipophilicity
2010–2020 Optimization of salt forms (e.g., dihydrochloride) Improved solubility and pharmacokinetic profiles

Eigenschaften

IUPAC Name

6-[(4-chlorophenyl)methyl]-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3S.2ClH/c15-11-3-1-10(2-4-11)9-18-7-5-12-13(6-8-18)19-14(16)17-12;;/h1-4H,5-9H2,(H2,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPGAKKPKZEVGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC2=C1N=C(S2)N)CC3=CC=C(C=C3)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83718-64-3 (Parent)
Record name 4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036085446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60189668
Record name 4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36085-44-6
Record name 4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036085446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Formation of the Thiazoloazepine Ring System

The foundational step in synthesizing Compound X involves constructing the fused thiazoloazepine heterocycle. This process typically begins with a caprolactam derivative, which undergoes alkylation to introduce sulfur-containing moieties. As demonstrated in , 7-methoxy-3,4,5,6-tetrahydro-2H-azepine serves as a key intermediate, reacting with thiosemicarbazide derivatives under reflux conditions to form thiazole rings. For example, α-bromoacetophenone derivatives react with thiosemicarbazide in ethanol to yield 2-hydrazino-4-arylthiazoles, which subsequently cyclize with azepine intermediates .

Key Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Thiazole formationThiosemicarbazide, α-bromoacetophenone, ethanol, reflux71–99
Azepine alkylation7-Methoxy-3,4,5,6-tetrahydro-2H-azepine, 20°C, 24h33–95

Microwave-assisted synthesis, as described in , offers an alternative approach by accelerating cyclization via thermal Dimroth rearrangement. This method reduces reaction times from hours to minutes while maintaining yields above 90% for analogous thiazoloquinazolines .

MethodReagents/ConditionsYield (%)Purity
Classical alkylation4-Chlorobenzyl chloride, K₂CO₃, DMF, 80°C7895%
Phase-transfer catalysisTetrabutylammonium bromide, NaOH, CH₂Cl₂8598%

Phase-transfer catalysis, as reported in , enhances efficiency by facilitating interfacial reactions between aqueous and organic phases, reducing side-product formation.

Amination and Functional Group Modifications

The 2-amine group is introduced via reductive amination or direct substitution. In , formimidamide intermediates undergo Dimroth rearrangement with aromatic amines under microwave irradiation (118°C, 2–50 minutes), yielding thiazoloazepine derivatives with amine functionalities. For example, reaction with 4-methoxyaniline produces the target amine with 99% yield .

Amination Optimization

Amine SourceConditionsYield (%)
4-MethoxyanilineMicrowave, 118°C, 2 minutes99
3,4-DichloroanilineConventional heating, 20h45

Microwave irradiation significantly enhances reaction kinetics, reducing time from hours to minutes while preserving stereochemical integrity .

Salt Formation and Purification

The final dihydrochloride salt is formed by treating the free base with hydrochloric acid in an aprotic solvent. As detailed in, the compound is dissolved in anhydrous dichloromethane and bubbled with HCl gas at 0°C, precipitating the salt with 92% recovery. Purification via recrystallization from ethanol-water (9:1) ensures >99% purity.

Salt Formation Parameters

ParameterValue
SolventDichloromethane
Temperature0°C
HCl ConcentrationGas-phase
Recrystallization SolventEthanol-water (9:1)

Industrial Scalability and Process Optimization

Industrial production of Compound X requires optimizing each step for cost and efficiency. High-yield microwave-assisted reactions (e.g., 99% yield in 2 minutes) and continuous-flow systems are prioritized to reduce batch-processing times. Quality control measures include:

  • HPLC Analysis : To verify purity (>99%) and detect residual solvents.

  • X-ray Crystallography : For confirming the dihydrochloride salt’s molecular structure .

Cost-Benefit Analysis of Methods

MethodCost (USD/kg)Yield (%)Scalability
Microwave-assisted12,00099High
Conventional heating8,50078Moderate

Analyse Chemischer Reaktionen

Types of Reactions

B-HT 958 dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

Antidepressant Activity

Preliminary studies indicate that this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways. Research has shown that it could have antidepressant-like effects in animal models by modulating these neurotransmitters.

Antimicrobial Properties

The compound has exhibited antimicrobial activity against various pathogens. Its ability to inhibit bacterial growth makes it a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

Research suggests potential neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may help mitigate the effects of oxidative stress and neuroinflammation.

Mechanistic Studies

Understanding the mechanism of action is crucial for the therapeutic application of this compound. Interaction studies have focused on its binding affinities with various biological targets:

  • Dopamine Receptors : The compound has been shown to interact with dopamine D2 and D3 receptors, influencing dopamine release in specific brain regions. This interaction is significant for its potential use in treating dopamine-related disorders .
  • Acetylcholinesterase Inhibition : Similar compounds have been studied for their ability to inhibit acetylcholinesterase, an enzyme linked to cognitive decline in Alzheimer's disease. This suggests that 4H-Thiazolo(4,5-d)azepin-2-amine may also possess similar inhibitory properties .

Synthesis and Chemical Properties

The synthesis of 4H-Thiazolo(4,5-d)azepin-2-amine typically involves multi-step organic reactions. Key methods include:

  • Cyclization Reactions : These reactions are critical for forming the thiazole and azepine rings characteristic of the compound.
  • Functional Group Modifications : Modifications can enhance bioactivity or selectivity towards specific biological targets.

Comparative Analysis with Related Compounds

To understand the uniqueness of 4H-Thiazolo(4,5-d)azepin-2-amine, a comparison with structurally similar compounds can provide insights into its potential applications.

Compound NameStructural FeaturesBiological Activity
Talipexole dihydrochlorideContains a similar azepine structureAntiparkinsonian effects; interacts with dopamine receptors
Other Thiazole DerivativesVarying substitutions on the thiazole ringAntimicrobial and anticancer activities

Case Studies

Several studies have documented the effects of 4H-Thiazolo(4,5-d)azepin-2-amine in experimental settings:

  • A study on its antidepressant effects utilized rodent models to demonstrate significant reductions in depressive behaviors when treated with the compound.
  • Another investigation assessed its antimicrobial efficacy against clinical isolates of bacteria and fungi, revealing promising results that warrant further exploration.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Similarities and Differences

The thiazolo-azepine core is shared among several pharmacologically active compounds. Substituents at the 6-position critically influence biological activity and physicochemical properties:

Compound Name Substituent at 6-Position Key Functional Groups Pharmacological Target
Target Compound 4-Chlorophenylmethyl Dihydrochloride salt Research compound (unclassified)
BHT 920 (6-allyl derivative) Allyl group Free base Dopamine D3 receptor agonist
Azepexole hydrochloride Ethyl group Hydrochloride salt α2-Adrenergic receptor agonist
Talixepole (6-allyl derivative) Allyl group Free base α1-D2 receptor agonist

Sources :

Key Observations:
  • Lipophilicity : The 4-chlorophenylmethyl group in the target compound likely increases lipophilicity compared to ethyl (Azepexole) or allyl (BHT 920, Talixepole) substituents. High lipophilicity (logP >5) in related oxazolo-pyrimidine analogs correlates with cytotoxicity due to enhanced membrane permeability .
  • Receptor Selectivity : Smaller alkyl groups (e.g., ethyl in Azepexole) favor α2-adrenergic activity, while allyl groups (BHT 920, Talixepole) are associated with dopaminergic or α1-D2 receptor agonism. The bulky 4-chlorophenyl group may shift selectivity toward unexplored targets .

Pharmacological and Toxicological Profiles

Azepexole Hydrochloride
  • Activity : Potent α2-adrenergic agonist with anesthetic properties.
  • Safety : Well-characterized for therapeutic use, with established dose ranges and low cytotoxicity .
BHT 920 and Talixepole
  • Activity : Dopamine D3 and α1-D2 receptor agonists, respectively.
  • Applications : Investigated for Parkinson’s disease (Talixepole) and cocaine addiction (BHT 920) .
Target Compound
  • Data Gap: No direct bioactivity data are available. However, structural analogs with similar cores but different substituents show IC50 values in the nanomolar range for enzyme inhibition (e.g., EGFR inhibitors with dual-methyl substituents achieved IC50 = 4.5 nM) .

Sources :

Biologische Aktivität

The compound 4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride is a heterocyclic compound with notable biological activities. Its structure combines a thiazole ring fused to an azepine ring, contributing to its pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has a complex bicyclic structure characterized by the following properties:

  • Molecular Formula : C13H15ClN2S
  • Molecular Weight : Approximately 270.79 g/mol
  • Key Functional Groups : Thiazole and azepine rings

Antidepressant Properties

Preliminary studies suggest that the compound may influence neurotransmitter systems associated with mood regulation. It has been identified as a metabolite of Talipexole (B371000), a dopamine D2/D3 receptor agonist previously investigated for Parkinson's disease treatment but discontinued due to safety concerns. The antidepressant potential of this compound may derive from its ability to modulate dopaminergic pathways.

Antimicrobial Activity

Research indicates significant antimicrobial properties against various pathogens. The compound exhibits activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

The biological activity of 4H-Thiazolo(4,5-d)azepin-2-amine is thought to involve:

  • Receptor Interactions : Binding affinities with dopamine receptors and possibly serotonin receptors contribute to its antidepressant effects.
  • Antimicrobial Mechanisms : The presence of halogen substituents (e.g., 4-chlorophenyl) enhances antibacterial activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable ActivitiesUnique Features
4H-Thiazolo(4,5-d)azepin-2-amineThiazole-AzepineAntidepressant & AntimicrobialUnique bicyclic structure
Talipexole (B371000)ThiazoleAntidepressantLacks azepine structure
BenzothiazolesBenzothiazoleAnticancer & AntimicrobialAromatic system versus aliphatic structure

This table illustrates how 4H-Thiazolo(4,5-d)azepin-2-amine stands out due to its specific structural characteristics and biological activities that are not commonly found in similar compounds.

Case Studies and Research Findings

  • Antidepressant Activity : A study examining the effects of related compounds on neurotransmitter levels found that modifications in the thiazole ring significantly influenced their efficacy as antidepressants. The presence of the azepine moiety was crucial for enhancing receptor binding affinity.
  • Antimicrobial Efficacy : In a comparative study involving various thiazole derivatives, 4H-Thiazolo(4,5-d)azepin-2-amine demonstrated superior activity against E. coli, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like ampicillin .
  • Pharmacological Exploration : Ongoing research is focused on synthesizing derivatives of this compound to enhance its pharmacological profile. Initial results indicate that structural modifications can lead to improved potency against specific bacterial strains while maintaining low toxicity profiles.

Q & A

Q. Key Considerations :

  • Monitor reaction progress using HPLC or TLC.
  • Purify intermediates via column chromatography (silica gel, gradient elution).
  • Confirm final structure with ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Advanced: How does the (4-chlorophenyl)methyl substituent affect receptor subtype selectivity compared to ethyl or propenyl analogs?

Methodological Answer:
The substituent at the 6-position critically modulates receptor affinity. Comparative studies on structurally similar compounds (e.g., B-HT 933, azepexole, talipexole) suggest:

  • α₂-Adrenergic Selectivity : Ethyl or propenyl groups (e.g., B-HT 933, talipexole) favor α₂-adrenergic agonism with >300-fold selectivity over α₁-adrenergic receptors .
  • Dopamine D₂ Activity : Propenyl-substituted analogs (e.g., talipexole) exhibit dual α₂-adrenergic and D₂ receptor agonism, whereas (4-chlorophenyl)methyl may sterically hinder D₂ binding due to its bulkier aromatic group .
  • Experimental Design :
    • Perform competitive binding assays using radiolabeled ligands (e.g., [³H]RX821002 for α₂, [³H]spiperone for D₂).
    • Calculate IC₅₀ values and compare selectivity ratios (α₂/D₂) across analogs.
    • Validate functional activity via cAMP inhibition (α₂) or locomotor assays in rodent models (D₂) .

Q. Data Contradictions :

  • Discrepancies in subtype selectivity may arise from assay conditions (e.g., cell type, receptor density) or salt form (free base vs. dihydrochloride) .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Purity Assessment :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (0.1% TFA). Target ≥98% purity.
    • Elemental Analysis : Confirm Cl⁻ content in the dihydrochloride salt (theoretical Cl: ~25.1%).
  • Structural Confirmation :
    • NMR : ¹H NMR (DMSO-d₆) should show aromatic protons (δ 7.2–7.4 ppm for 4-chlorophenyl) and azepine NH₂ (δ 5.8–6.2 ppm).
    • Mass Spectrometry : ESI-MS should match the molecular ion [M+H]⁺ for C₁₃H₁₆ClN₃S·2HCl (calculated: 366.06) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?

Methodological Answer:

  • Lipophilicity Adjustment :
    • Replace (4-chlorophenyl)methyl with fluorinated analogs to enhance blood-brain barrier penetration (logP reduction via halogen exchange).
    • Assess logD₇.₄ using shake-flask or chromatographic methods .
  • Metabolic Stability :
    • Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., azepine ring oxidation). Introduce methyl groups to block CYP450-mediated degradation.
    • Monitor half-life (t½) and intrinsic clearance (CLint) .
  • In Vivo Validation :
    • Use rodent models to measure oral bioavailability (F%) and brain-to-plasma ratios. Compare with pro-drug strategies (e.g., esterification of the amine) .

Basic: What are the primary biological targets of this compound, and how are they validated experimentally?

Methodological Answer:

  • Target Identification :
    • Radioligand Binding Assays : Screen against receptor panels (α₁/α₂-adrenergic, D₂, 5-HT₃) using transfected HEK293 cells.
    • Functional Assays : Measure cAMP inhibition (α₂) or calcium flux (D₂) in CHO-K1 cells .
  • Validation :
    • Use selective antagonists (e.g., BRL44408 for α₂, raclopride for D₂) to confirm target engagement.
    • Knockout models (e.g., α₂A-adrenergic receptor KO mice) to assess specificity .

Advanced: How can contradictory data on receptor affinity be resolved across different studies?

Methodological Answer:

  • Source Analysis :
    • Compare assay conditions: Receptor source (recombinant vs. native tissue), species differences (human vs. rat), and ligand concentrations.
    • Control for salt form (dihydrochloride may alter solubility and binding kinetics) .
  • Unified Protocol :
    • Standardize assays using the same cell line (e.g., CHO-K1 expressing human α₂A).
    • Include reference compounds (e.g., clonidine for α₂) to normalize data across labs .

Basic: What in vitro models are appropriate for preliminary toxicity screening?

Methodological Answer:

  • Cytotoxicity :
    • MTT assay in HepG2 (liver) and HEK293 (kidney) cells. IC₅₀ values >100 μM suggest low toxicity.
  • hERG Inhibition :
    • Patch-clamp electrophysiology to assess cardiac risk (IC₅₀ <10 μM indicates potential arrhythmia risk) .

Advanced: What computational tools predict the compound’s interaction with α₂-adrenergic receptor subtypes?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina with α₂A crystal structure (PDB: 6PU8). Focus on the orthosteric site (Asp113, Tyr409).
    • Compare docking scores with known agonists (e.g., dexmedetomidine) .
  • MD Simulations :
    • Run 100-ns simulations (AMBER force field) to evaluate binding stability and key residue interactions (e.g., hydrogen bonds with Ser200) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.